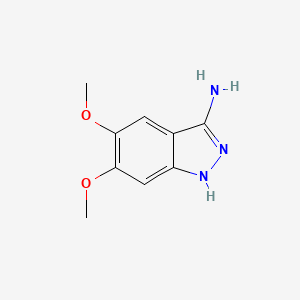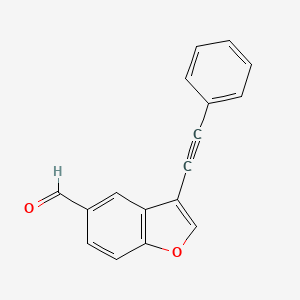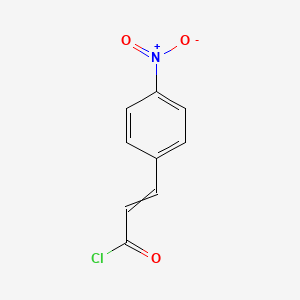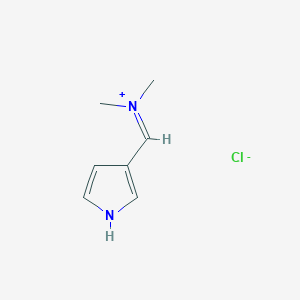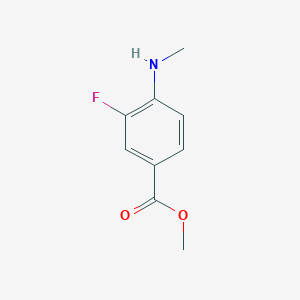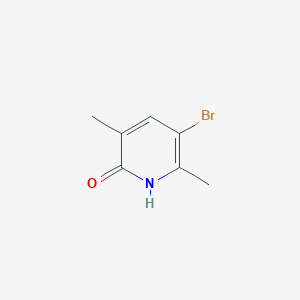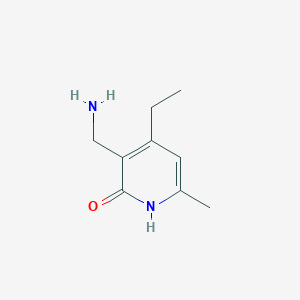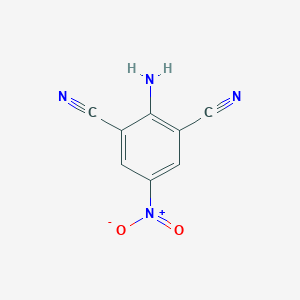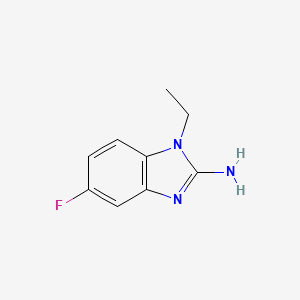
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one is a derivative of isatin, a versatile molecule with significant applications in synthetic organic chemistry. Isatin itself is known for its biological and pharmacological activities, and the addition of a bromine atom at the 5-position enhances its reactivity and potential applications. The oxime group further modifies its chemical properties, making this compound a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Bromoisatin can be synthesized through the bromination of isatin using reagents such as pyridinium bromochromate (PBC) in acetic acid medium . The reaction involves heating the substrate in glacial acetic acid, followed by extraction and purification steps. The oxime derivative can be prepared by reacting 5-Bromoisatin with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for (2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and appropriate ligands are employed in coupling reactions.
Major Products
The major products formed from these reactions include various substituted isatins, oximes, and other derivatives with potential biological activities .
Applications De Recherche Scientifique
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Its derivatives have shown potential as antiviral and antibacterial agents.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one involves its interaction with various molecular targets and pathways. It can bind to DNA, generate reactive species that induce oxidative damage, and inhibit specific proteins involved in cell proliferation and survival . These activities contribute to its antiproliferative and cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoisatin: The parent compound without the oxime group.
Isatin: The non-brominated version of the compound.
Indole phytoalexins: A class of compounds with similar indole structures and biological activities.
Uniqueness
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one is unique due to the presence of both the bromine atom and the oxime group, which enhance its reactivity and biological activities.
Propriétés
Formule moléculaire |
C8H5BrN2O2 |
|---|---|
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
5-bromo-2-nitroso-1H-indol-3-ol |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)8(10-6)11-13/h1-3,10,12H |
Clé InChI |
OAEODMRGDPXDPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=C(N2)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


